
6-Methyl-1H-purin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1H-purin-1-ol is a heterocyclic organic compound with the molecular formula C6H6N4O. It is a derivative of purine, a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. This compound is of interest due to its structural similarity to biologically significant molecules such as adenine and guanine, which are key components of nucleic acids.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-purin-1-ol typically involves the methylation of purine derivatives. One common method is the alkylation of 6-hydroxy purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and phase transfer agents may also be employed to improve reaction efficiency and selectivity.
化学反応の分析
Types of Reactions: 6-Methyl-1H-purin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-methyl-1H-purin-1-one, while substitution with an amine could produce 6-methyl-1H-purin-1-amine.
科学的研究の応用
6-Methyl-1H-purin-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: Due to its structural similarity to nucleic acid bases, it is studied for its potential interactions with DNA and RNA.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Methyl-1H-purin-1-ol involves its interaction with biological macromolecules. It can act as an inhibitor or modulator of enzymes that recognize purine derivatives. The compound may also interfere with nucleic acid synthesis and function by mimicking natural purine bases, thereby affecting cellular processes.
類似化合物との比較
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Amino-1-methylpurine: A methylated derivative of adenine.
Comparison: 6-Methyl-1H-purin-1-ol is unique due to its specific methylation at the 6-position, which can influence its chemical reactivity and biological activity. Unlike adenine and guanine, which are essential for nucleic acid structure, this compound is primarily of interest for its potential therapeutic applications and as a synthetic intermediate.
特性
CAS番号 |
28199-56-6 |
|---|---|
分子式 |
C6H6N4O |
分子量 |
150.14 g/mol |
IUPAC名 |
1-hydroxy-6-methylpurine |
InChI |
InChI=1S/C6H6N4O/c1-4-5-6(8-2-7-5)9-3-10(4)11/h2-3,11H,1H3 |
InChIキー |
CMSWTHGWUDKMGT-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC=N2)N=CN1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one](/img/structure/B11921035.png)
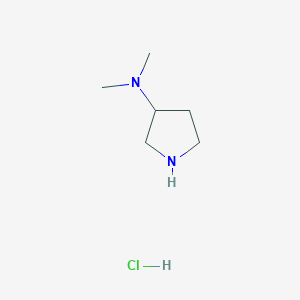
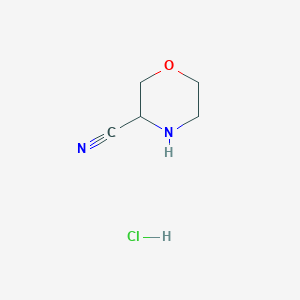

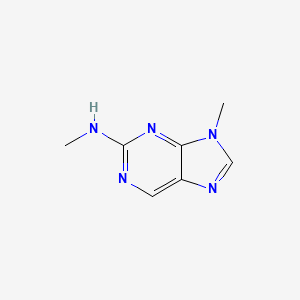
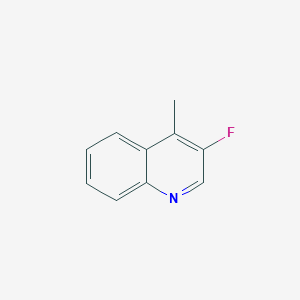
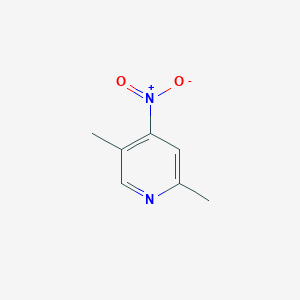
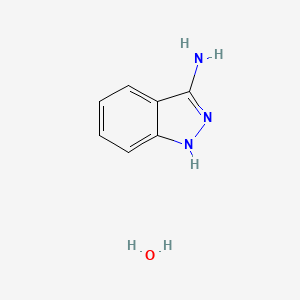
![(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11921103.png)
![5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11921104.png)
![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol](/img/structure/B11921106.png)


